6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Description
Properties
IUPAC Name |
6-(2-phenylethynyl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-18-15(10-11-20-19)16-12-14(8-9-17(16)21-18)7-6-13-4-2-1-3-5-13/h1-5,8-9,12,21H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHXEFVJCXEHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C#CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the reaction of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium iodide with silver phenylacetylenide in acetonitrile. The reaction is carried out at room temperature under an argon atmosphere, followed by refluxing for 30 minutes . This method yields the desired compound through a series of steps that include the formation of intermediate products and their subsequent transformation into the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the beta-carboline core.
Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include activated alkynes, methylpropiolate, acetylacetylene, and dimethyl acetylenedicarboxylate (DMAD). These reactions are typically carried out in acetonitrile at room temperature under an argon atmosphere .
Major Products
The major products formed from these reactions include 1-vinyl-substituted beta-carbolines and condensed azocines. These products are often separated and purified using column chromatography .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that beta-carbolines exhibit anticancer properties. Specifically, compounds like 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Properties : There is ongoing research into the antiviral capabilities of beta-carbolines. Studies suggest that these compounds may interfere with viral replication and could serve as potential therapeutic agents against viral infections .
- Neuroprotective Effects : The interaction of this compound with neurotransmitter receptors suggests possible applications in neurodegenerative diseases. Its structural similarity to known neuroprotective agents makes it a candidate for further exploration in treating conditions like Alzheimer's and Parkinson's disease.
Biological Research
- Receptor Interaction : The phenylethynyl group enhances the binding affinity of the compound to various receptors, including serotonin and dopamine receptors. This property is crucial for studying the effects on mood regulation and cognitive functions.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which plays a significant role in inflammatory responses. Inhibition of MK-2 can lead to reduced production of pro-inflammatory cytokines like TNF-alpha .
Material Science
The unique chemical properties of this compound make it suitable for developing new materials with specific electronic or optical properties. Its application in organic semiconductors and photonic devices is an area of active research.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry examined the anticancer effects of various beta-carboline derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines with IC50 values below 10 µM .
Case Study 2: Neuroprotective Effects
In a study focusing on neuroprotection published in Neuroscience Letters, researchers demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The study highlighted its potential as a therapeutic agent in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. The phenylethynyl group can influence the compound’s binding affinity to receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and other cellular proteins .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs differ in substituents at the 1- and 6-positions, influencing physicochemical and biological properties:
Key Observations:
- Phenylethynyl vs. Methoxy : The phenylethynyl group increases molecular weight and steric bulk compared to methoxy, likely reducing solubility in polar solvents but enhancing π-π stacking interactions in biological systems.
- The target compound lacks a 1-position substituent, suggesting distinct pharmacokinetics.
- Hydrogen Bonding : The hydroxyl group in 1-hexyl-6-ol contributes to H-bonding capacity (TPSA = 48.1 Ų), whereas the phenylethynyl group in the target compound may prioritize hydrophobic interactions.
Physicochemical Properties
- Solubility : The phenylethynyl group’s hydrophobicity likely renders the target compound less water-soluble than methoxy or hydroxyl analogs.
- Topological Polar Surface Area (TPSA) : Lower TPSA (~50 Ų) compared to hydroxyl-containing analogs suggests reduced polarity, aligning with decreased aqueous solubility.
Crystallographic and Structural Studies
- Structural Determination : Tools like SHELX and ORTEP are widely used for crystallographic refinement of beta-carbolines. The phenylethynyl group’s planarity may facilitate crystal packing analysis.
- Hydrogen Bonding Networks: Compared to hydroxyl-containing analogs , the target compound’s intermolecular interactions may rely more on van der Waals forces due to the absence of H-bond donors.
Q & A
Q. What are the optimal synthetic routes for 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Pictet-Spengler Reaction : Condensation of tryptophan derivatives with aldehydes or ketones under acidic conditions (e.g., HCl/MeOH) to form the beta-carboline core .
- Sonogashira Coupling : Introduction of the phenylethynyl group via palladium-catalyzed cross-coupling between halogenated beta-carbolines and terminal alkynes (e.g., phenylacetylene). Optimize using Pd(PPh₃)₂Cl₂/CuI catalysts in THF/triethylamine at 60–80°C .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and crystallization (ethanol/water) for high-purity yields.
Key Parameters :
| Step | Catalyst/Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Pictet-Spengler | HCl/MeOH | 25°C | 60–70 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | 80°C | 75–85 |
Q. How can spectroscopic and crystallographic methods validate the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR. The phenylethynyl group shows distinct alkyne protons (δ 2.8–3.1 ppm) and aromatic signals (δ 7.2–7.6 ppm). The beta-carboline core exhibits NH protons at δ 10.2–11.0 ppm .
- X-ray Crystallography : Refine crystal structures using SHELX software . Bond lengths (e.g., C≡C: ~1.20 Å) and angles confirm substituent orientation. Hydrogen bonding patterns (e.g., N–H⋯O interactions) are critical for stability .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₅N₂O: 287.1184) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the phenylethynyl group in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace phenylethynyl with groups like phenyl, halogenated aryl, or alkyl chains. Use comparative assays (e.g., receptor binding, cytotoxicity).
- Activity Profiling : Test analogs against targets (e.g., 5-HT₂A receptors, MAO enzymes). For example, phenylethynyl may enhance π-π stacking with aromatic residues in binding pockets .
Example Data :
| Substituent | IC₅₀ (nM, MAO-A) | Binding Affinity (5-HT₂A, Ki) |
|---|---|---|
| Phenylethynyl | 120 ± 15 | 8.2 ± 1.1 |
| Phenyl | 450 ± 30 | 22.5 ± 3.0 |
| 4-Fluorophenyl | 200 ± 20 | 12.4 ± 2.0 |
Q. How can contradictions in reported biological activities (e.g., neuroprotective vs. pro-apoptotic effects) be resolved?
- Methodological Answer :
- Dose-Dependent Studies : Assess activity across concentrations (e.g., 1 nM–100 µM). Neuroprotection may occur at low doses (e.g., <10 µM) via antioxidant pathways, while apoptosis dominates at higher doses due to DNA intercalation .
- Receptor Profiling : Use radioligand displacement assays to confirm selectivity. Contradictions may arise from off-target effects (e.g., sigma-1 vs. dopamine D₂ receptors) .
- In Silico Modeling : Dock the compound into multiple receptor structures (AutoDock Vina) to predict polypharmacology .
Q. What computational strategies identify potential biological targets for this compound?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to map electrostatic/hydrophobic features. The beta-carboline core and phenylethynyl group align with kinase inhibitors (e.g., CDK5) .
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS) to receptors like acetylcholinesterase. The phenylethynyl group may enhance rigidity, reducing entropic penalties .
- Machine Learning : Train models on ChEMBL bioactivity data to predict novel targets (e.g., amyloid-beta aggregation inhibition) .
Q. How does the phenylethynyl group influence non-linear optical (NLO) properties?
- Methodological Answer :
- Theoretical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to compute hyperpolarizability (β). The conjugated phenylethynyl system enhances charge transfer, increasing β values by 30–40% vs. non-alkynyl analogs .
- Experimental Validation : Z-scan technique (532 nm laser) measures NLO coefficients. Compare with quinazoline derivatives (e.g., 6-(phenylethynyl)quinazoline shows β = 1.5 × 10⁻³⁰ esu) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
